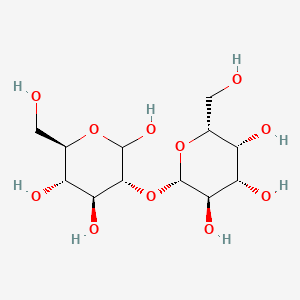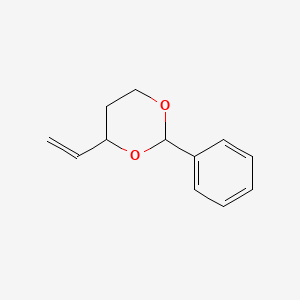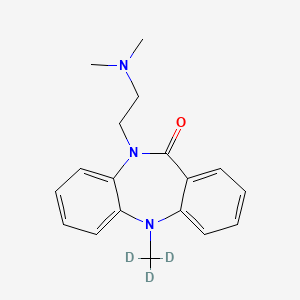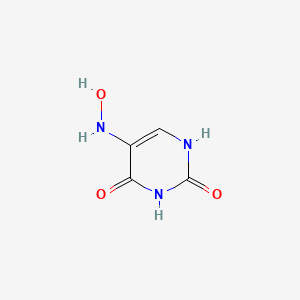
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine family. Azetidines are four-membered nitrogen-containing rings that are known for their strained ring structure, making them highly reactive and versatile in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one typically involves the aza-Michael addition reaction. This method includes the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The aza-Michael addition is then carried out with various NH-heterocycles to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one involves its interaction with various molecular targets. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. It can act as an inhibitor or activator of enzymes, depending on the specific context . The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring with different reactivity patterns.
Uniqueness
3-Amino-1-(2-hydroxyethenyl)azetidin-2-one is unique due to its combination of an azetidine ring with amino and hydroxyethenyl functional groups. This combination imparts unique reactivity and potential for diverse applications in synthetic chemistry and medicinal chemistry .
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-amino-1-(2-hydroxyethenyl)azetidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c6-4-3-7(1-2-8)5(4)9/h1-2,4,8H,3,6H2 |
InChI Key |
YXPFEJQPMDCBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C=CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


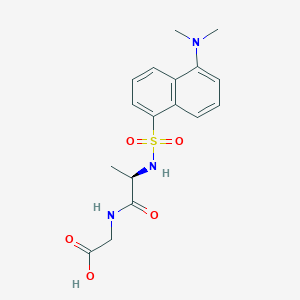
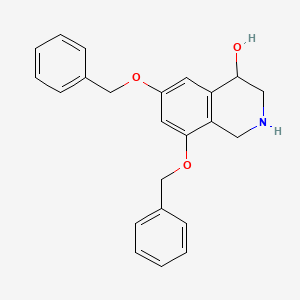
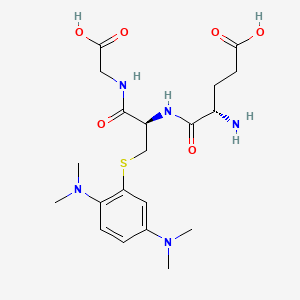

![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
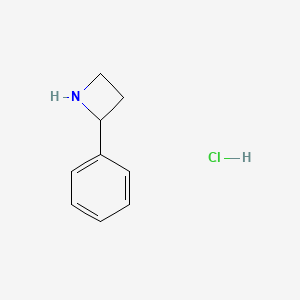
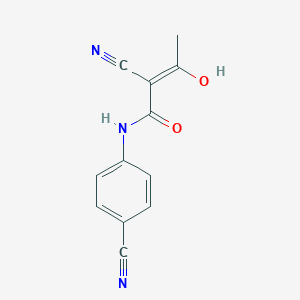
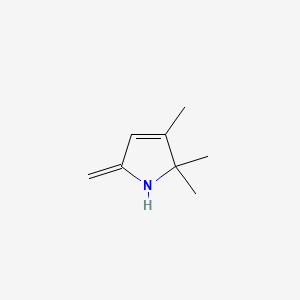
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
